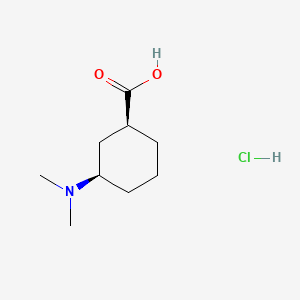![molecular formula C7H12N2O2 B13486664 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diazabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of pyroglutamic acid methyl esters as the starting material. The synthetic route includes the following steps :
BOC Protection: Pyroglutamic acid methyl esters react with BOC anhydride in the presence of 4-dimethylaminopyridine to form tert-butyl pyroglutamic acid methyl esters.
Reduction: The protected ester is reduced using sodium triethylborohydride or diisobutyl aluminium hydride to obtain N-tertbutyloxycarbonyl-5-hydroxypyrrolidine-2-carboxylate methyl ester.
Cyclization: The hydroxypyrrolidine ester undergoes cyclization in the presence of boron trifluoride etherate to form N-tertbutyloxycarbonyl-5-cyanopyrrolidine-2-carboxylate methyl ester.
Hydrogenation: The cyanopyrrolidine ester is hydrogenated using Raney nickel as a catalyst to yield N-tertbutyloxycarbonyl-5-aminomethylpyrrolidine-2-carboxylate methyl ester.
Final Step: The final step involves the reaction under alkaline conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
科学的研究の応用
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent .
類似化合物との比較
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid can be compared to other bicyclic compounds such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals.
Diazabicyclo[2.2.2]octane: This compound has a different ring structure but also contains nitrogen atoms and is used in various chemical reactions and as a catalyst.
The uniqueness of this compound lies in its specific ring structure and the presence of carboxylic acid functionality, which imparts distinct chemical properties and reactivity .
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(9-7)3-8-4-7/h5,8-9H,1-4H2,(H,10,11) |
InChIキー |
GXKSMVMNDVCHKB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNCC1N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


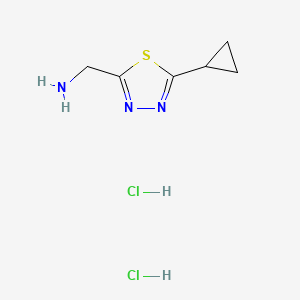
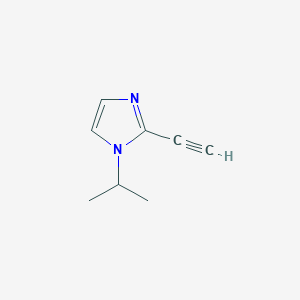


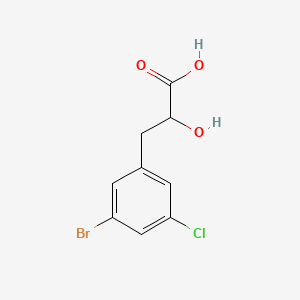


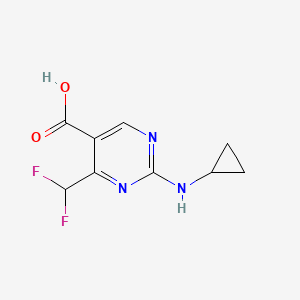

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
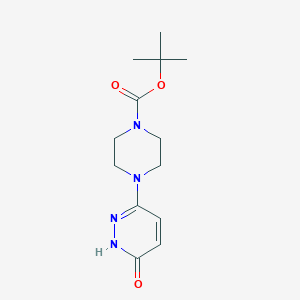
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
